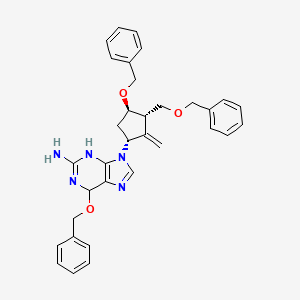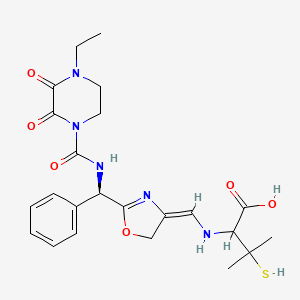
2-(((2-((R)-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid is a complex organic compound featuring a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is achieved through the Erlenmeyer–Plochl reaction, involving the condensation of an aldehyde with an amino acid derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxazole formation and subsequent functional group modifications. Additionally, the use of catalysts and optimized reaction conditions would be essential to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazolidines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions include disulfides, oxazolidines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and bacterial infections.
Industry: The compound’s functional groups make it valuable in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, while the piperazine and mercapto groups can interact with metal ions and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
What sets 2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid apart from these compounds is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of the piperazine and mercapto groups, in addition to the oxazole ring, allows for a broader range of interactions and applications.
Propiedades
Fórmula molecular |
C23H29N5O6S |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
2-[[(E)-[2-[(R)-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-phenylmethyl]-1,3-oxazol-4-ylidene]methyl]amino]-3-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C23H29N5O6S/c1-4-27-10-11-28(20(30)19(27)29)22(33)26-16(14-8-6-5-7-9-14)18-25-15(13-34-18)12-24-17(21(31)32)23(2,3)35/h5-9,12,16-17,24,35H,4,10-11,13H2,1-3H3,(H,26,33)(H,31,32)/b15-12+/t16-,17?/m1/s1 |
Clave InChI |
KLXUODTZBWOMCM-HNMYFWJMSA-N |
SMILES isomérico |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C3=N/C(=C/NC(C(=O)O)C(C)(C)S)/CO3 |
SMILES canónico |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C3=NC(=CNC(C(=O)O)C(C)(C)S)CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



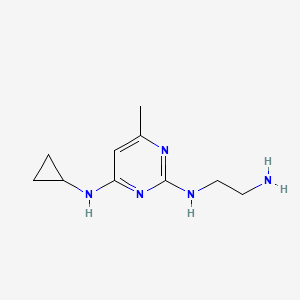
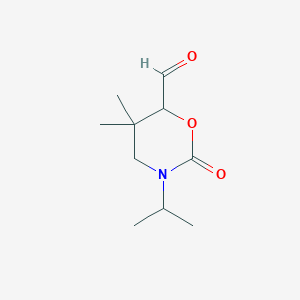
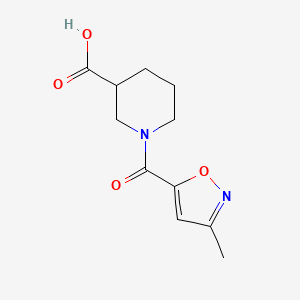
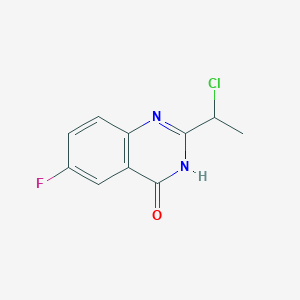
![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)

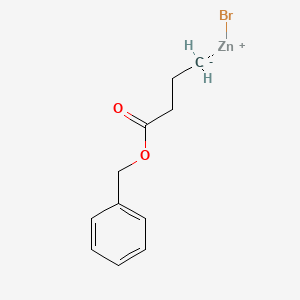
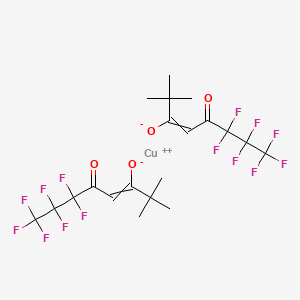
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
